molecular formula C10H9BrN2 B2750598 1-(2-bromoallyl)-1H-benzo[d]imidazole CAS No. 55475-58-6

1-(2-bromoallyl)-1H-benzo[d]imidazole

Cat. No.: B2750598
CAS No.: 55475-58-6
M. Wt: 237.1
InChI Key: ITXGAGYNZCLCAZ-UHFFFAOYSA-N
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Description

1-(2-Bromoallyl)-1H-benzo[d]imidazole is a heterocyclic compound that features a benzimidazole core substituted with a 2-bromoallyl group Benzimidazole derivatives are known for their broad spectrum of biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-bromoallyl)-1H-benzo[d]imidazole typically involves the alkylation of benzimidazole with a bromoallyl halide. One common method is the reaction of benzimidazole with 2-bromoallyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoallyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an allylamine derivative, while oxidation can produce N-oxides .

Scientific Research Applications

Recent studies have highlighted the antimicrobial, anticancer, and anti-diabetic properties of benzo[d]imidazole derivatives, including 1-(2-bromoallyl)-1H-benzo[d]imidazole.

  • Antimicrobial Activity : Research indicates that derivatives of benzo[d]imidazole exhibit significant antimicrobial properties. For instance, synthesized compounds have shown high activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) as low as 1 µg/mL in some cases . This suggests potential applications in developing new antimicrobial agents.
  • Anticancer Potential : Several studies have investigated the anticancer effects of benzo[d]imidazole derivatives. For example, compounds derived from this scaffold have been tested against various cancer cell lines such as A549 and HepG2, demonstrating promising cytotoxicity with IC50 values ranging from 10 to 100 µM . The ability to inhibit cancer cell proliferation positions these compounds as candidates for further development in cancer therapeutics.
  • Anti-diabetic Properties : A series of benzo[d]imidazole derivatives have been synthesized and evaluated for their α-glucosidase inhibitory activity, indicating potential use in managing diabetes. Some derivatives showed enhanced activity compared to standard drugs, which may lead to the development of new treatments for diabetes .

Table 1: Summary of Biological Activities

CompoundActivity TypeTarget Organism/Cell LineIC50/MIC Value
This compoundAntimicrobialStaphylococcus aureus< 1 µg/mL
This compoundAnticancerA54924.2 µM
This compoundAnti-diabeticα-glucosidaseModerate Inhibition

These findings illustrate the compound's versatility in addressing various health concerns through its biological activities.

Mechanism of Action

The mechanism of action of 1-(2-bromoallyl)-1H-benzo[d]imidazole involves its interaction with various molecular targets. The benzimidazole core can bind to enzymes and receptors, modulating their activity. The bromoallyl group can enhance the compound’s reactivity, allowing it to form covalent bonds with target proteins. This can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1-(2-Bromoallyl)-1H-benzo[d]imidazole is unique due to the presence of the bromoallyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new drugs and materials .

Biological Activity

1-(2-bromoallyl)-1H-benzo[d]imidazole is a derivative of benzimidazole, a class of compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, examining its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • Molecular Formula : C10H9BrN
  • CAS Number : 55475-58-6
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial effects. For instance, studies have demonstrated that related compounds show promising activity against various pathogens, including Staphylococcus aureus , Escherichia coli , and Candida albicans . The minimum inhibitory concentrations (MICs) for these compounds often fall below 10 µg/mL, highlighting their potency.

CompoundMIC (µg/mL)Target Organism
This compoundTBDTBD
2-(1H-indol-3-yl)-1H-benzo[d]imidazole< 1Staphylococcus aureus
Benzimidazole derivative12.5Candida albicans

Anticancer Activity

Recent studies have also focused on the anticancer potential of benzimidazole derivatives. For example, compounds similar to this compound have been shown to induce cell cycle arrest and apoptosis in cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer).

Mechanisms of Action :

  • Induction of apoptosis through mitochondrial pathways.
  • Inhibition of cell proliferation by arresting the cell cycle at the G1 phase.
  • Potential inhibition of specific kinases involved in cancer progression.

Case Studies

Several case studies have highlighted the biological efficacy of benzimidazole derivatives:

  • Study on Antimicrobial Efficacy : A series of synthesized benzimidazole derivatives were tested against various bacterial strains. The study found that compounds with bromine substitutions exhibited enhanced activity against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
  • Anticancer Research : In vitro studies demonstrated that treatment with benzimidazole derivatives led to a significant reduction in cell viability in HepG2 cells, with IC50 values indicating potent cytotoxicity . Flow cytometry analysis revealed increased apoptosis rates upon treatment with these compounds.

Properties

IUPAC Name

1-(2-bromoprop-2-enyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c1-8(11)6-13-7-12-9-4-2-3-5-10(9)13/h2-5,7H,1,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXGAGYNZCLCAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CN1C=NC2=CC=CC=C21)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802547
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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